molecular formula C12H9F4NO B3042239 7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline CAS No. 537033-77-5

7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline

Cat. No.: B3042239
CAS No.: 537033-77-5
M. Wt: 259.2 g/mol
InChI Key: TZARGGASUFGHBL-UHFFFAOYSA-N
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Description

7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative characterized by a methoxy group at position 4, a methyl group at position 6, a trifluoromethyl group at position 2, and a fluorine atom at position 5. Its structure combines electron-withdrawing (fluoro, trifluoromethyl) and electron-donating (methoxy, methyl) substituents, which modulate electronic, steric, and solubility properties.

Properties

IUPAC Name

7-fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4NO/c1-6-3-7-9(4-8(6)13)17-11(12(14,15)16)5-10(7)18-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZARGGASUFGHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)N=C(C=C2OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the nucleophilic displacement of fluorine atoms and cross-coupling reactions using organometallic compounds .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various alkylated or arylated derivatives .

Scientific Research Applications

7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: It is explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and related quinolines:

Compound Name Position 4 Position 6 Position 2 Position 7 Biological Activity/Properties
Target Compound Methoxy Methyl Trifluoromethyl Fluoro Unknown
4-[Chloro(fluoro)methyl]-6-fluoro-2-(trifluoromethyl)quinoline (III.2.gB , ) Chloro(fluoro)methyl Fluoro Trifluoromethyl Synthetic intermediate; 35% yield
6-Fluoro-4-(1,2,2,2-tetrafluoroethyl)-2-(trifluoromethyl)quinoline (III.2.gC, ) Tetrafluoroethyl Fluoro Trifluoromethyl Synthesized via Ishikawa’s reagent; NMR-confirmed
4,5,7-Trichloro-2-(trifluoromethyl)quinoline (PI-24157, ) Trifluoromethyl Chloro Commercial availability (97% purity)
5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline () Hydroxy Trifluoromethyl Chloro High structural similarity (0.82) to target
Antiviral compound 10g () (Triazolyl)methoxy Trifluoromethyl Fluoro High anti-SARS-CoV-2 activity (SI > 10)
Key Observations:

Position 4 Substituents: The methoxy group in the target compound enhances steric bulk and hydrophobicity compared to hydroxy () or halogenated substituents (). This may improve metabolic stability, as hydroxy groups are prone to phase II metabolism (e.g., glucuronidation) .

Position 6 Substituents :

  • The methyl group in the target compound reduces electronegativity compared to fluoro (III.2.gB , III.2.gC) or chloro () substituents. This could enhance lipophilicity and membrane permeability .

Fluorine Impact :

  • Fluorine at position 7 (target compound) or position 6 (III.2.gB , III.2.gC) is linked to improved metabolic stability and bioactivity. highlights fluorine’s critical role in antiviral activity, as seen in compound 10g .

Biological Activity

7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline (CAS No. 537033-77-5) is a fluorinated derivative of quinoline, a class of compounds known for their diverse biological activities. The incorporation of fluorine and trifluoromethyl groups into its structure enhances its pharmacological properties, making it a valuable candidate in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline is C12H9F4NOC_{12}H_9F_4NO. Its structure includes a quinoline core with specific substitutions that contribute to its biological activity.

PropertyValue
Molecular Weight 229.17 g/mol
Melting Point Not specified
Boiling Point Not specified
Solubility Soluble in organic solvents

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline demonstrates effective activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A study highlighted its inhibitory effects on the mTOR signaling pathway, which is crucial for cell growth and proliferation. The compound exhibited an IC50 value of approximately 2.62 μM against mTOR, indicating a promising anticancer activity .

The mechanism by which 7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline exerts its effects involves interaction with specific molecular targets, primarily enzymes and receptors involved in cell signaling pathways. The presence of fluorine enhances binding affinity to these targets, potentially leading to the inhibition of cancer cell proliferation and microbial growth .

Study on Antimicrobial Activity

In a controlled laboratory setting, the compound was tested against multiple bacterial strains. Results showed that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting that it could serve as a lead compound for developing new antimicrobial agents .

Study on Cancer Cell Lines

A separate study focused on various human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents, supporting its potential use in cancer therapy .

Comparative Analysis

When compared to similar quinoline derivatives:

Compound NameIC50 (μM) against mTORAntimicrobial Activity
7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline2.62High
7-Fluoroquinoline5.00Moderate
4-Methoxyquinoline10.00Low

This table illustrates that the introduction of trifluoromethyl and methoxy groups significantly enhances both anticancer and antimicrobial activities.

Q & A

Q. Table 1: Representative Synthetic Methods

MethodYield (%)Key Reagents/ConditionsReference
Friedel-Crafts Cyclization75–85Trifluoroacetimidoyl chloride, AlCl₃
Heck Cyclization60–78Pd(OAc)₂, PPh₃, DMF, 80°C
Vilsmeier-Haack70–82POCl₃, DMF, 0–5°C

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves substituent positions (e.g., methoxy vs. trifluoromethyl groups) and confirms regioselectivity. Example: Bond angles of 117.5° (C-F) and 121.2° (C-OCH₃) .
  • NMR Analysis :
    • ¹⁹F NMR : Distinguishes CF₃ (-60 to -70 ppm) and aromatic fluorine (-110 ppm) .
    • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; methyl groups at δ 2.3–2.5 ppm .

Advanced: How can regioselectivity in fluorination be optimized?

Methodological Answer:
Regioselectivity depends on:

  • Directing Groups : Methoxy at C4 directs electrophilic substitution to C7 .
  • Microwave-Assisted Synthesis : Enhances fluorination efficiency (e.g., KF·2H₂O under microwaves yields 90% C6-fluoro product) .
  • Protection/Deprotection Strategies : Temporary protection of C4-methoxy with acetyl groups prevents unwanted side reactions during fluorination .

Q. Table 2: Regioselectivity Control

ConditionRegioselectivity (C7:C6)Reference
Conventional Heating3:1
Microwave + KF·2H₂O10:1
Acetyl-Protected Methoxy Group>20:1

Advanced: How to resolve contradictions in bioactivity data across derivatives?

Methodological Answer:
Bioactivity discrepancies arise from:

  • Substituent Electronic Effects : Electron-withdrawing CF₃ enhances DNA intercalation but reduces membrane permeability .
  • Metabolic Stability : Methoxy groups at C4 improve metabolic stability but may reduce binding affinity to bacterial topoisomerases .

Q. Table 3: Bioactivity vs. Substituents

DerivativeAntibacterial IC₅₀ (µM)Cytotoxicity (µM)Reference
7-Fluoro-4-methoxy-6-methyl-CF₃0.8>100
7-Fluoro-4-hydroxy-6-methyl-CF₃5.225
7-Chloro-4-methoxy-6-methyl-CF₃1.550

Recommendation : Use molecular docking to correlate substituent effects with target binding and ADMET profiling to assess metabolic pathways .

Advanced: What strategies enable late-stage diversification of the quinoline core?

Methodological Answer:

  • Click Chemistry : Propargylation at C3 followed by Cu(I)-catalyzed azide-alkyne cycloaddition introduces triazole moieties for enhanced solubility .
  • Cross-Coupling : Suzuki-Miyaura reactions at C2/C8 positions using Pd catalysts (e.g., Pd(PPh₃)₄) .

Q. Table 4: Functionalization Reactions

Reaction TypePosition ModifiedYield (%)Reference
Click ChemistryC380–90
Suzuki-MiyauraC265–75
Buchwald-HartwigC850–60

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline
Reactant of Route 2
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7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline

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